molecular formula C16H12Cl2N2O2 B2656463 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 743440-35-9

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2656463
CAS No.: 743440-35-9
M. Wt: 335.18
InChI Key: VTQYNBLCPPXOCY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-5-11(6-12(8-19)16(21)22)10(2)20(9)15-7-13(17)3-4-14(15)18/h3-7H,1-2H3,(H,21,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYNBLCPPXOCY-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base, followed by the addition of a cyanoacetic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₂
  • Molecular Weight : 335.18 g/mol
  • CAS No.: 743440-35-9
  • SMILES : CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O

Structural Features :

  • The compound comprises a pyrrole ring substituted with 2,5-dimethyl groups and a 2,5-dichlorophenyl moiety.
  • A conjugated α,β-unsaturated cyanoacrylic acid group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Structural Analogs with Varying Aromatic Substitutions

Compound A : 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₂ (same as target compound)
  • Key Difference : Chlorine atoms at positions 2 and 3 on the phenyl ring (vs. 2,5-dichloro substitution in the target compound) .
  • Impact: Altered steric and electronic effects due to chlorine positioning may influence binding affinity in biological targets.
Compound B : 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
  • Molecular Formula : C₁₆H₁₇ClFN₃OS
  • Key Difference : Replacement of dichlorophenyl with a methoxyethyl group and substitution of the carboxylic acid with an amide.
  • Impact :
    • Increased hydrophilicity due to the methoxyethyl group, enhancing solubility in polar solvents.
    • The amide group may reduce acidity (pKa) compared to the carboxylic acid in the target compound .

Analogs with Modified Heterocyclic Cores

Compound C : 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
  • Molecular Formula : C₁₄H₁₅N₂O₂ (cycloalkyl substitution)
  • Key Difference : Cyclopropyl group replaces the dichlorophenyl ring.
  • Impact: Reduced molecular weight (328.22 g/mol vs. 335.18 g/mol) due to absence of chlorine atoms.
Compound D : Flavone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone)
  • Molecular Framework : Chalcone-derived flavones with α,β-unsaturated ketones .
  • Contrast: Flavones lack the pyrrole core and cyanoacrylic acid group, instead featuring a pyridine or hydroxyl-substituted aromatic system. Flavones generally exhibit lower electrophilicity, reducing reactivity in nucleophilic environments compared to the target compound .

Table 1: Key Property Comparison

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Bioactivity Notes
Target Compound 335.18 3.2 <0.1 (water) Potential agrochemical
Compound A 335.18 3.5 <0.1 Similar bioactivity
Compound C 328.22 2.8 0.5 (DMSO) Improved metabolic stability
Flavone Derivative ~280 1.9 1.2 (water) Antioxidant properties

*Predicted using fragment-based methods.

Key Observations :

  • The target compound’s low solubility (<0.1 mg/mL in water) is attributed to its hydrophobic dichlorophenyl and methyl groups. This contrasts with flavones, which exhibit higher aqueous solubility due to hydroxyl substitutions .
  • The cyanoacrylic acid group in the target compound increases acidity (pKa ~3–4), enabling salt formation under basic conditions, whereas amide analogs (e.g., Compound B) are less acidic .

Biological Activity

2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CAS: 743440-35-9) is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

Chemical Structure

The compound features a complex structure characterized by a pyrrole ring and a cyanoacrylic acid moiety. The molecular formula is C16H12Cl2N2O2C_{16}H_{12}Cl_2N_2O_2, indicating the presence of two chlorine atoms and a cyano group.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Cell Growth Inhibition : Studies have shown that 2-cyano derivatives can suppress cell proliferation in certain cancer cell lines. This inhibition is often linked to the modulation of metabolic pathways, particularly those involving glucose uptake and ATP production .
  • Monoclonal Antibody Production : The compound has been investigated for its role in enhancing the production of monoclonal antibodies (mAbs). It appears to increase cell-specific productivity while maintaining cell viability, suggesting its utility in biopharmaceutical manufacturing .
  • Galactosylation Control : The compound has shown potential in regulating the galactosylation levels of N-linked glycans on mAbs, which is crucial for their therapeutic efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
Cell Growth InhibitionSuppression of cell proliferation
Increased ATP ProductionEnhanced energy levels in treated cells
Enhanced mAb Production1.5-fold increase in mAb concentration
Control of N-glycan ProfileModulation of glycosylation patterns

Case Study 1: Cancer Cell Lines

In a study focusing on various cancer cell lines, treatment with 2-cyano derivatives resulted in significant growth inhibition. The mechanism was associated with increased glucose uptake and ATP production, indicating enhanced metabolic activity despite reduced cell numbers .

Case Study 2: Monoclonal Antibody Production

Another investigation assessed the impact of this compound on CHO (Chinese Hamster Ovary) cells used for mAb production. The results indicated that supplementation with 2-cyano compounds improved overall yield and productivity without compromising cell viability. This study highlights the potential application in biopharmaceutical processes where high mAb yields are essential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of substituted pyrrole derivatives with cyanoacrylic acid precursors. For example, reaction optimization can involve heating (45–50°C) in polar aprotic solvents like DMSO with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution or condensation reactions. Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios can improve yields .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • FT-IR to identify functional groups (e.g., cyano, carboxylic acid).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    Cross-reference spectral data with computational predictions (e.g., PubChem entries for analogous compounds) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability testing should include:

  • pH-dependent hydrolysis assays : Monitor degradation via UV-Vis or LC-MS under acidic (pH < 3), neutral, and alkaline (pH > 9) conditions. The compound is stable at neutral pH but prone to hydrolysis in extremes, particularly in alkaline environments .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Q. What in vitro biological assays are suitable for preliminary evaluation of its pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory potential : COX-2 inhibition assays.
  • Antiviral screening : Plaque reduction assays against RNA viruses (e.g., influenza) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

  • Methodological Answer : Systematically modify substituents (e.g., dichlorophenyl, methyl groups on pyrrole) and test derivatives in bioassays. For example:

  • Replace the 2,5-dichlorophenyl group with fluorophenyl or methylphenyl analogs to assess halogen-dependent activity .
  • Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like kinases or receptors.

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

  • Control for variables such as compound purity (≥95% by HPLC) and assay conditions (e.g., cell line origin, serum concentration) .
  • Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., HIV-1 protease).
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories in explicit solvent models.
  • Pharmacophore mapping : Identify essential features (e.g., cyano group as a hydrogen bond acceptor) using tools like Phase .

Q. How can synthetic yields be improved while minimizing by-product formation?

  • Methodological Answer : Optimize using design of experiments (DoE):

  • Vary reaction parameters (temperature, solvent polarity, catalyst loading).
  • Employ green chemistry principles (e.g., microwave-assisted synthesis to reduce time and by-products).
  • Purify via flash chromatography with gradients tailored to separate cyanoacrylic acid derivatives from pyrrole intermediates .

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